Cas no 1251709-74-6 (1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide)
![1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1251709-74-6x500.png)
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
- 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide
- 1251709-74-6
- F3407-3459
- VU0626785-1
- AKOS024486232
- 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
-
- インチ: 1S/C27H26N4O4/c1-34-24-13-10-20(14-25(24)35-2)15-26(32)29-22-11-8-19(9-12-22)16-31-17-23(28-18-31)27(33)30-21-6-4-3-5-7-21/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33)
- InChIKey: NIVNLIAABDEWJH-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=C(NC(CC3=CC=C(OC)C(OC)=C3)=O)C=C2)C=C(C(NC2=CC=CC=C2)=O)N=1
計算された属性
- 精确分子量: 470.19540532g/mol
- 同位素质量: 470.19540532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 678
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.5Ų
- XLogP3: 3.5
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-3459-5μmol |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide |
1251709-74-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-3459-2mg |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide |
1251709-74-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-3459-5mg |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide |
1251709-74-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-3459-10mg |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide |
1251709-74-6 | 90%+ | 10mg |
$79.0 | 2023-05-22 | |
Life Chemicals | F3407-3459-10μmol |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide |
1251709-74-6 | 90%+ | 10μl |
$69.0 | 2023-05-22 | |
Life Chemicals | F3407-3459-1mg |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide |
1251709-74-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-3459-4mg |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide |
1251709-74-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-3459-2μmol |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide |
1251709-74-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-3459-3mg |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide |
1251709-74-6 | 3mg |
$63.0 | 2023-09-10 |
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamideに関する追加情報
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide: A Comprehensive Overview
The compound CAS No. 1251709-74-6, also known as 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, including oncology and inflammation, making it a subject of intense research interest.
The molecular structure of this compound is characterized by a central imidazole ring, which is a heterocyclic aromatic system known for its stability and versatility in drug design. The imidazole ring is substituted at the 4-position with a carboxamide group, which enhances its ability to form hydrogen bonds and interact with biological targets. Additionally, the molecule features a phenyl group attached via an acetamido linkage, introducing further complexity and potential for bioactivity. The presence of the 3,4-dimethoxyphenyl group adds electronic and steric diversity, which can influence the compound's pharmacokinetic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only improve yield but also reduce reaction times, making large-scale synthesis more feasible. The structural complexity of the molecule necessitates careful optimization of reaction conditions to ensure high purity and consistency.
From a pharmacological perspective, this compound has demonstrated remarkable bioactivity in preclinical models. Studies conducted in vitro have shown potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, research into its antitumor activity has revealed promising results in cell lines derived from various cancers, including breast and prostate cancer. These findings underscore the compound's potential as a lead molecule for drug development.
The pharmacokinetic profile of this compound has also been extensively studied. Preclinical data indicate moderate solubility and permeability, which are critical factors for oral bioavailability. However, efforts are ongoing to enhance these properties through structural modifications or formulation strategies. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its successful translation into clinical applications.
In terms of toxicity studies, initial findings suggest that the compound exhibits low acute toxicity in animal models. However, long-term toxicological studies are required to fully assess its safety profile. Regulatory agencies emphasize the importance of thorough safety evaluations before advancing compounds into clinical trials.
The development of this compound aligns with current trends in drug discovery that prioritize precision medicine and targeted therapies. Its unique combination of structural features makes it a valuable tool for exploring novel therapeutic targets. Researchers are actively investigating its mechanism of action at the molecular level to better understand how it interacts with cellular pathways.
In conclusion, CAS No. 1251709-74-6, or 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide, represents a significant advancement in medicinal chemistry. Its structural complexity, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for further development in therapeutic applications. Continued research into its mechanisms of action and optimization of its pharmacological profile will undoubtedly contribute to its potential as a novel drug entity.
1251709-74-6 (1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide) Related Products
- 1797249-83-2(4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide)
- 1270459-93-2(1-(4-Fluoro-2-methylphenyl)butan-1-amine)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 1220021-42-0(3-Azetidinyl cyclopentanecarboxylate)
- 55794-85-9(N-butyl-3-methylcyclohexan-1-amine)
- 2228446-44-2(tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate)
- 2227710-94-1(methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)
- 1965310-42-2(3-Fluoro-pyrrolo[1,2-a]pyrimidine)
- 2639409-72-4(Tert-butyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate)
- 2228650-95-9(3-amino-1-(3-chlorothiophen-2-yl)cyclobutane-1-carboxylic acid)




